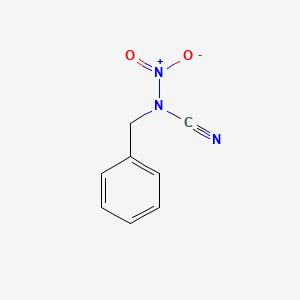
Benzyl(nitro)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(nitro)cyanamide is an organic compound characterized by the presence of benzyl, nitro, and cyanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(nitro)cyanamide can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with sodium cyanamide in the presence of a suitable base. The reaction typically proceeds under mild conditions, yielding benzyl cyanamide as an intermediate, which can then be nitrated to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl(nitro)cyanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzyl group under basic conditions.
Major Products Formed:
Oxidation: Benzylamine and benzyl alcohol.
Reduction: Benzylamine and benzyl cyanide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(nitro)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl(nitro)cyanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The cyanamide group can also participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the nitro group.
Nitrobenzyl cyanide: Contains both nitro and cyanide groups but differs in the position of the nitro group.
Benzylamine: Lacks the nitro and cyanamide groups
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest .
Properties
CAS No. |
119027-94-0 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
benzyl(nitro)cyanamide |
InChI |
InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
AIRYHRBBETYYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















